4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile
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Overview
Description
4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C13H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclohexane ring bearing a nitrile and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-(trifluoromethyl)pyridine-3-carbaldehyde with cyclohexanone in the presence of a suitable catalyst to form an intermediate, which is then subjected to further reactions to introduce the nitrile group and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl groups, such as:
- 4-Oxo-1-(6-(trifluoromethyl)pyridin-2-yl)cyclohexanecarbonitrile
- 4-Oxo-1-(5-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile
Uniqueness
The uniqueness of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile lies in its specific substitution pattern and the presence of both a nitrile and a ketone group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1600498-51-8 |
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Molecular Formula |
C13H11F3N2O |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-oxo-1-[6-(trifluoromethyl)pyridin-3-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)11-2-1-9(7-18-11)12(8-17)5-3-10(19)4-6-12/h1-2,7H,3-6H2 |
InChI Key |
RQUGUNDXADMRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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